molecular formula C9H6Cl2O4 B5642694 4-(acetyloxy)-3,5-dichlorobenzoic acid

4-(acetyloxy)-3,5-dichlorobenzoic acid

Cat. No.: B5642694
M. Wt: 249.04 g/mol
InChI Key: IDBSPEMWRGCKSM-UHFFFAOYSA-N
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Description

4-(acetyloxy)-3,5-dichlorobenzoic acid, also known as acetylsalicylic acid, is a widely used drug that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly used to treat pain, fever, and inflammation. The synthesis method of acetylsalicylic acid is relatively simple and involves the reaction of salicylic acid with acetic anhydride. The resulting product is widely used in scientific research due to its anti-inflammatory and analgesic properties.

Properties

IUPAC Name

4-acetyloxy-3,5-dichlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O4/c1-4(12)15-8-6(10)2-5(9(13)14)3-7(8)11/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBSPEMWRGCKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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